molecular formula C13H24N2O B13217085 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea

3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea

Cat. No.: B13217085
M. Wt: 224.34 g/mol
InChI Key: IFLRKWUCCHWHAU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O It is characterized by the presence of a cyclopentyl group and a methylcyclohexyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea typically involves the reaction of cyclopentylamine with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+4-Methylcyclohexyl isocyanateThis compound\text{Cyclopentylamine} + \text{4-Methylcyclohexyl isocyanate} \rightarrow \text{this compound} Cyclopentylamine+4-Methylcyclohexyl isocyanate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard industrial organic synthesis techniques. This typically involves the use of large-scale reactors, precise temperature control, and efficient purification methods to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-[(2S,3S,4R)-1-(cyclopropylcarbonyl)-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]urea
  • 3-Cyclopentyl-1-[(4R,5S)-2-[(2R)-1-hydroxy-2-propanyl]-4-methyl-1,1-dioxido-8-(3-pyridinyl)-2,3,4,5-tetrahydro-6,1,2-benzoxathiazocin-5-yl]methyl]-1-methylurea

Uniqueness

3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and methylcyclohexyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

1-cyclopentyl-3-(4-methylcyclohexyl)urea

InChI

InChI=1S/C13H24N2O/c1-10-6-8-12(9-7-10)15-13(16)14-11-4-2-3-5-11/h10-12H,2-9H2,1H3,(H2,14,15,16)

InChI Key

IFLRKWUCCHWHAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)NC2CCCC2

Origin of Product

United States

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